molecular formula C9H8F3NO2 B1319550 2-Methoxy-3-(trifluoromethyl)benzamide CAS No. 1017778-70-9

2-Methoxy-3-(trifluoromethyl)benzamide

Cat. No.: B1319550
CAS No.: 1017778-70-9
M. Wt: 219.16 g/mol
InChI Key: SOKMVNICRNURQE-UHFFFAOYSA-N
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Description

General Context of Trifluoromethylated and Methoxy-Substituted Benzamide (B126) Scaffolds in Chemical Research

The benzamide core is a prevalent structural motif in numerous biologically active compounds. nih.gov The strategic placement of substituents on the phenyl ring can dramatically alter a molecule's physicochemical properties and its interaction with biological targets. Among the most impactful substituents in medicinal chemistry are the trifluoromethyl (-CF3) and methoxy (B1213986) (-OCH3) groups. mdpi.comtandfonline.comnih.gov

The trifluoromethyl group is a key functionality in pharmaceutical and agrochemical development. bohrium.com Its incorporation into a molecular scaffold is a well-established strategy for enhancing metabolic stability, increasing lipophilicity (the ability to dissolve in fats and lipids), and improving binding affinity to target proteins. mdpi.comnih.gov The strong carbon-fluorine bond is resistant to metabolic degradation, and the group's high electronegativity can influence the electronic properties of the entire molecule. mdpi.com Notable drugs containing the -CF3 group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex). wikipedia.org

The methoxy group, while also small, offers a different set of advantages. It is a non-lipophilic substituent that can improve ligand-protein binding and potency. tandfonline.comresearchgate.net The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, facilitating crucial interactions within a protein's binding pocket. youtube.com This group is common in natural products and has been integrated into many synthetic drug molecules to fine-tune their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govresearchgate.net

When combined on a benzamide scaffold, the trifluoromethyl and methoxy groups can work synergistically to create compounds with desirable properties for drug discovery and materials science. guidechem.com This combination allows for the fine-tuning of electronic effects, solubility, and metabolic stability, making these scaffolds valuable building blocks in the synthesis of novel, biologically active molecules. guidechem.com

Overview of Research Significance for Fluorinated Organic Compounds in Synthetic and Biological Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal, agricultural, and materials chemistry. nih.gov Approximately 20% of all marketed drugs contain at least one fluorine atom. mdpi.com This prevalence is due to the unique properties that fluorine imparts upon a molecule. nih.gov

Key effects of fluorination include:

Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it resistant to cleavage by metabolic enzymes. mdpi.com This can increase the half-life of a drug in the body.

Increased Lipophilicity : The incorporation of fluorine, particularly as a trifluoromethyl group, generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes. nih.govnbinno.com

Modulation of Acidity/Basicity : Fluorine's high electronegativity can significantly alter the pKa (a measure of acidity) of nearby functional groups, which affects a compound's ionization state and bioavailability. wikipedia.org

Conformational Control : The size of a fluorine atom is similar to that of a hydrogen atom, allowing it to replace hydrogen without significant steric hindrance. mdpi.com However, its electronic properties can influence the preferred conformation of a molecule, affecting how it binds to a biological target. acs.org

Improved Binding Interactions : Fluorine can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity and selectivity of a drug for its target protein. nih.gov

These profound effects have led to the development of numerous fluorinated pharmaceuticals, agrochemicals, and advanced materials. nih.gov The continued exploration of fluorination chemistry remains a highly active area of research, promising new innovations across the chemical sciences.

Current Research Landscape and Unexplored Avenues for 2-Methoxy-3-(trifluoromethyl)benzamide

While the broader class of trifluoromethylated and methoxy-substituted benzamides is of significant interest, the specific isomer This compound is not extensively documented in peer-reviewed scientific literature. Its primary presence is noted in the catalogs of chemical suppliers, indicating its availability as a building block for synthetic chemistry. aksci.comsigmaaldrich.comsigmaaldrich.com

The compound is identified by its CAS Number 1017778-70-9. sigmaaldrich.comsigmaaldrich.com Basic physicochemical data has been compiled from various chemical sources.

PropertyValueSource
Molecular FormulaC9H8F3NO2 sigmaaldrich.com
Molecular Weight219.16 g/mol sigmaaldrich.com
CAS Number1017778-70-9 sigmaaldrich.com
Physical FormSolid sigmaaldrich.com
IUPAC NameThis compound sigmaaldrich.com

A survey of related isomers reveals a more active research landscape, suggesting the potential for this compound. For instance, various synthetic methods and biological activities have been reported for other positional isomers. mdpi.comresearchgate.net This highlights that the specific arrangement of the methoxy and trifluoromethyl groups is critical for biological activity and that each isomer represents a unique chemical entity with distinct properties.

Compound NameCAS Number
4-Methoxy-3-(trifluoromethyl)benzamide261951-86-4
3-Methoxy-2-(trifluoromethyl)benzamide1214351-75-3
2-Methoxy-5-(trifluoromethyl)benzamide874804-06-5
3-Methoxy-5-(trifluoromethyl)benzamide916420-94-5
2-Methoxy-4-(trifluoromethyl)benzamide886500-54-5
2-Methoxy-6-(trifluoromethyl)benzamide1017778-90-3

Table of related isomers of Methoxy-(trifluoromethyl)benzamide. Data sourced from guidechem.comsigmaaldrich.com.

The lack of dedicated research on this compound presents a significant opportunity. Its potential biological activities—whether as an antimicrobial, anti-inflammatory, anticancer, or agrochemical agent—remain largely uninvestigated. nih.gov Future research could focus on:

Novel Synthetic Routes : Developing efficient and scalable methods for its synthesis.

Biological Screening : Testing the compound against a wide range of biological targets to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies : Synthesizing derivatives to understand how modifications to the structure affect its activity, using the existing knowledge of related isomers as a starting point.

Materials Science Applications : Investigating its potential use in the development of novel polymers or other functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-7-5(8(13)14)3-2-4-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKMVNICRNURQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methoxy 3 Trifluoromethyl Benzamide and Analogous Structures

Strategies for Benzamide (B126) Core Formation

The formation of the amide bond is the central transformation in the synthesis of any benzamide. This can be accomplished through various routes, primarily involving the coupling of a carboxylic acid derivative with an amine or ammonia (B1221849).

Direct amidation of a carboxylic acid with an amine is a common and fundamental method for creating the amide bond that defines the benzamide core. core.ac.uk To facilitate this reaction, which can be thermodynamically challenging, a range of coupling reagents are employed to activate the carboxylic acid. researchgate.netgrowingscience.com These reagents convert the hydroxyl group of the acid into a better leaving group, making it more susceptible to nucleophilic attack by an amine.

Another powerful strategy involves the use of acyl halides, such as benzoyl chlorides, which react readily with amines or ammonia to form the corresponding benzamide. For instance, a general process for preparing 2-(trihalomethyl) benzamide involves reacting a 2-trifluoromethyl benzoyl chloride with ammonia gas in a solvent like isopropanol. google.com Palladium-catalyzed cross-coupling reactions have also emerged as a versatile method, allowing for the synthesis of benzamides from organoboronic acids and N-methoxy-N-methylcarbamoyl chloride. organic-chemistry.org

Table 1: Common Coupling Reagents for Benzamide Synthesis

Reagent AbbreviationFull NamePrimary Function
DCCN,N'-DicyclohexylcarbodiimideActivates carboxylic acids for amide bond formation. researchgate.netbohrium.com
HATUHexafluorophosphate Azabenzotriazole Tetramethyl UroniumA highly efficient coupling reagent, often used with a non-nucleophilic base like DIPEA. growingscience.com
CDI1,1'-CarbonyldiimidazoleUsed to activate carboxylic acids, as demonstrated in the synthesis of a related compound. nih.gov
EDCN-(3-Dimethylaminopropyl)-N'-ethylcarbodiimideA water-soluble carbodiimide (B86325) coupling agent. researchgate.net

The synthesis of 2-Methoxy-3-(trifluoromethyl)benzamide is critically dependent on the availability of appropriately substituted precursors. The key starting material is typically 2-methoxy-3-(trifluoromethyl)benzoic acid. The synthesis of this precursor can be approached through several routes. For example, a method for preparing a structurally similar compound, 2-methyl-3-methoxy benzoic acid, involves starting with 2,6-dichlorotoluene, converting it to 2-methyl-3-chloroanisole, and then performing a Grignard reaction followed by carboxylation with dry ice. google.com A similar pathway could be envisioned for the target molecule, starting from a halogenated trifluoromethyl-toluene derivative.

Alternatively, functionalization can occur on a pre-formed benzamide ring. However, direct functionalization can be challenging due to the directing effects of the existing substituents. Therefore, the synthesis of the substituted benzoic acid is often the more strategic approach. The synthesis of related precursors, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, has been well-documented as they are intermediates for other biologically active compounds. nih.gov

Introduction of Trifluoromethyl and Methoxy (B1213986) Moieties via Directed Synthetic Routes

The precise placement of the trifluoromethyl (-CF3) and methoxy (-OCH3) groups on the benzene (B151609) ring is essential. The trifluoromethyl group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity. beilstein-journals.org

The introduction of a trifluoromethyl group can be achieved through various methods. One modern approach involves the trifluoromethylation of benzoic acids using reagents like trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of an activating agent such as trifluoroacetic anhydride (B1165640) (TFAA). organic-chemistry.org This method transforms the carboxylic acid directly into a trifluoromethyl ketone, which can then be further manipulated. For the synthesis of the target compound, it is more common to start with a precursor that already contains the trifluoromethyl group, such as 3-trifluoromethylaniline. dcu.ie

The methoxy group is typically introduced via nucleophilic aromatic substitution, where a methoxide (B1231860) source (like sodium methoxide) displaces a leaving group (such as a halogen) on the aromatic ring, often catalyzed by a copper salt. google.com

Stereoselective and Regioselective Synthesis of Benzamide Derivatives

While this compound itself is not chiral, the principles of stereoselective and regioselective synthesis are crucial for creating analogous structures with specific three-dimensional arrangements or substitution patterns.

Regioselectivity, or the control of substituent placement, is paramount. The synthesis of the target compound requires the specific 1,2,3-substitution pattern of the amide, methoxy, and trifluoromethyl groups. This is typically achieved by using starting materials where this regiochemistry is already established. google.com In more complex syntheses, directed ortho-metalation can be a powerful tool, where a functional group on the ring directs deprotonation to an adjacent position, allowing for subsequent reaction with an electrophile. For benzamides, the amide group itself can serve as a directing group. Furthermore, sequential palladium-catalyzed cross-coupling reactions on poly-halogenated benzamide scaffolds allow for the highly regioselective installation of various functional groups. nih.gov

Development of Environmentally Benign Synthetic Protocols for Fluorinated Benzamides

There is a growing emphasis in chemical synthesis on developing "green" or environmentally benign protocols. These methods aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

For the synthesis of fluorinated benzamides, several green approaches are being explored:

Catalytic Reactions: Using catalysts instead of stoichiometric activating agents reduces waste. growingscience.com Zirconium catalysts, for example, have been shown to be effective for the direct thermal amidation of carboxylic acids and amines. core.ac.uk

Solvent-Free and Aqueous Conditions: Performing reactions in water or without any solvent minimizes the use of volatile organic compounds. uclouvain.be The development of polyimides in aqueous co-solvents highlights the potential for greener synthesis of complex fluorinated molecules. researchgate.net

Flow Chemistry: Continuous-flow microreactors offer precise control over reaction conditions, can improve safety, and often lead to higher yields and purity, reducing the need for waste-generating purification steps. acs.org This technology is particularly advantageous for handling hazardous reagents or highly exothermic reactions.

Electrochemical Synthesis: Electrochemistry uses electrons as a "reagent" to drive reactions, avoiding the need for stoichiometric redox agents and thus minimizing waste. This has been applied to benzamide synthesis under very mild conditions. researchgate.net

Process Optimization and Scale-Up Considerations in Research Synthesis

Transitioning a synthetic route from a small-scale laboratory setting to a larger, bench-scale production requires careful optimization and consideration of several factors. dcu.ie

Reaction Optimization: Key parameters such as temperature, reaction time, concentration, and catalyst loading must be fine-tuned to maximize yield and minimize by-product formation. For flow synthesis, residence time in the reactor is a critical variable that can be precisely controlled to optimize outcomes. acs.org

Reagent Selection: On a larger scale, the cost, availability, and safety of reagents become more significant. For example, a process might be redesigned to avoid using highly toxic or explosive intermediates. google.com

Work-up and Purification: Isolation and purification procedures must be scalable. Methods that are simple in the lab, like column chromatography, can become bottlenecks on a larger scale. Crystallization is often a preferred method for purification in process chemistry. uclouvain.be

Safety and Heat Management: Reactions that are easily managed in small flasks can become hazardous on a larger scale due to the potential for exothermic events. Proper engineering controls and heat management are crucial.

The development of a feasible bench-scale synthesis often involves balancing these factors to create a process that is not only high-yielding but also robust, safe, and economically viable. dcu.ie

Chemical Reactivity and Transformation Studies of 2 Methoxy 3 Trifluoromethyl Benzamide

Reactivity Profiles of the Amide Functional Group

The amide group is a versatile functional group that can undergo several important chemical transformations. While generally less reactive than other carboxylic acid derivatives due to resonance stabilization, it can be transformed under specific conditions.

Hydrolysis: The amide bond in 2-Methoxy-3-(trifluoromethyl)benzamide can be cleaved through hydrolysis under both acidic and basic conditions to yield 2-methoxy-3-(trifluoromethyl)benzoic acid and ammonia (B1221849). atomfair.comyoutube.com The reaction is typically irreversible. Under acidic conditions, the ammonia produced is protonated to form an ammonium (B1175870) salt, while under basic conditions, the carboxylic acid is deprotonated to form a carboxylate salt. atomfair.comyoutube.com

Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the amide group to an amine. byjus.comlibretexts.org This reaction effectively converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding 2-methoxy-3-(trifluoromethyl)benzylamine. Softer reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of amides.

Dehydration: Primary amides can be dehydrated to form nitriles when treated with strong dehydrating agents such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅). This reaction would convert this compound into 2-Methoxy-3-(trifluoromethyl)benzonitrile.

N-H Functionalization: The nitrogen atom of the primary amide possesses lone pairs of electrons and can act as a nucleophile. This allows for N-alkylation or N-arylation reactions under appropriate conditions, leading to the formation of secondary or tertiary amides. Furthermore, transition metal-catalyzed reactions can achieve C-H functionalization directed by the amide N-H bond. mit.edu

Table 1: General Reactivity of the Amide Group in this compound
ReactionReagentsProduct
Acidic HydrolysisH₃O⁺, heat2-Methoxy-3-(trifluoromethyl)benzoic acid + NH₄⁺
Basic Hydrolysis⁻OH, H₂O, heat2-Methoxy-3-(trifluoromethyl)carboxylate + NH₃
Reduction1) LiAlH₄, ether 2) H₂O2-Methoxy-3-(trifluoromethyl)benzylamine
DehydrationSOCl₂ or P₂O₅, heat2-Methoxy-3-(trifluoromethyl)benzonitrile

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is known for its high stability due to the strength of the carbon-fluorine bonds. rsc.org However, under specific conditions, this group can undergo transformations, which are of significant interest in medicinal chemistry for modifying the properties of a molecule. researchgate.net

C-F Bond Activation: Recent advances in catalysis have enabled the selective activation and functionalization of C-F bonds in trifluoromethylarenes. researchgate.net These transformations can be achieved through various methods:

Photochemical and Electrochemical Methods: These methods can induce single C-F bond cleavage, allowing for the introduction of other functional groups.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions have been developed for the trifluoromethylation of aryl chlorides, indicating the possibility of reverse reactions involving C-F activation. mit.eduresearchgate.netnih.gov

Lewis Acid or Superacid Catalysis: Strong Lewis acids or superacids can promote the protolytic defluorination of trifluoromethyl-substituted arenes. researchgate.net

These transformations can lead to the formation of difunctionalized or monofunctionalized products, providing a pathway to novel derivatives.

Aromatic Reactivity and Substitution Chemistry of the Benzene (B151609) Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is directed by the existing substituents: the methoxy (B1213986) (-OCH₃) group and the trifluoromethyl (-CF₃) group.

The methoxy group is an activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. pearson.comnih.govsaskoer.calibretexts.orglibretexts.org The trifluoromethyl group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. youtube.comlibretexts.orglasalle.edu The amide group (-CONH₂) is also a deactivating, meta-directing group.

In this compound, these directing effects are in competition. The powerful activating effect of the methoxy group is expected to dominate the regioselectivity of electrophilic aromatic substitution. Therefore, incoming electrophiles are predicted to substitute at the positions ortho and para to the methoxy group. The positions are C4 and C6. Steric hindrance from the adjacent trifluoromethyl group might influence the ratio of substitution at these positions.

Nitration: Nitration of the closely related compound 2-methoxybenzotrifluoride with a mixture of nitric acid and sulfuric acid yields 2-methoxy-5-nitrobenzotrifluoride (B1294411) as the major product. nih.gov This suggests that nitration of this compound would likely occur at the C5 position, which is para to the methoxy group and meta to the trifluoromethyl group.

Halogenation: Halogenation with reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst is expected to follow a similar regioselectivity, favoring substitution at the C5 position. researchgate.net

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are also anticipated to occur primarily at the C5 position. mdpi.comstackexchange.comnih.govwisc.edutamu.edu However, the deactivating effect of the trifluoromethyl and amide groups might necessitate harsher reaction conditions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄2-Methoxy-5-nitro-3-(trifluoromethyl)benzamide
BrominationBr₂, FeBr₃5-Bromo-2-methoxy-3-(trifluoromethyl)benzamide
ChlorinationCl₂, AlCl₃5-Chloro-2-methoxy-3-(trifluoromethyl)benzamide
Friedel-Crafts AcylationRCOCl, AlCl₃5-Acyl-2-methoxy-3-(trifluoromethyl)benzamide

Studies on the Chemical Stability and Degradation Pathways of the Compound

The chemical stability of this compound is largely attributed to the robustness of the trifluoromethyl group and the amide bond under normal conditions. The C-F bonds are exceptionally strong, making the -CF₃ group resistant to degradation. rsc.org The amide bond is also relatively stable compared to other carboxylic acid derivatives.

However, under specific environmental or metabolic conditions, degradation can occur. Potential degradation pathways could involve:

Hydrolysis of the amide bond: As discussed in section 3.1, this would lead to the formation of 2-methoxy-3-(trifluoromethyl)benzoic acid and ammonia.

Biodegradation: While the trifluoromethyl group is generally recalcitrant, some microorganisms have been shown to be capable of defluorination of aromatic trifluoromethyl compounds, often following initial enzymatic modification of the aromatic ring.

Exploration of Novel Reaction Pathways for Derivatization

The functional groups present in this compound offer several avenues for the synthesis of new derivatives.

Derivatization via the Amide Group: The amide N-H bond can be functionalized through alkylation, acylation, or arylation. Furthermore, the amide can be used as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. nih.govnih.govgoogle.comacs.org For example, condensation reactions with appropriate bifunctional reagents could lead to the formation of pyrazoles, oxadiazoles, or other heterocyclic systems. nih.gov

Modification of the Aromatic Ring: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, could be employed to introduce new carbon-carbon or carbon-nitrogen bonds at positions on the aromatic ring that have been functionalized, for instance, with a halogen. beilstein-journals.orgnih.gov

Transformation of the Trifluoromethyl Group: As detailed in section 3.2, selective C-F bond activation provides a modern and powerful tool for the synthesis of novel analogs with di- or monofluoromethyl groups, which can have significantly different biological properties.

The combination of these approaches allows for the systematic modification of this compound at its various reactive sites, enabling the generation of a library of new compounds for further investigation.

Structure Activity Relationship Sar and Structural Modifications of 2 Methoxy 3 Trifluoromethyl Benzamide Analogs

Elucidation of the Influence of Trifluoromethyl Substitution on Biological Activity

Furthermore, the trifluoromethyl group is known to enhance the lipophilicity of a molecule, a critical factor for its ability to cross cellular membranes and reach its site of action. This increased lipophilicity can also lead to stronger hydrophobic interactions within the binding pockets of target proteins. nih.gov The metabolic stability of the molecule is also often enhanced by the presence of a -CF3 group, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic degradation. nih.gov

The influence of the trifluoromethyl group's position on the benzamide (B126) ring is a critical determinant of activity. While direct comparative studies on 2-methoxy-3-(trifluoromethyl)benzamide and its positional isomers are limited in publicly available literature, research on other benzamide series offers valuable insights. For instance, in a series of N-phenylbenzamides, the position of the trifluoromethyl group on the N-phenyl ring was found to be crucial for activity, with the meta-position often being optimal. This highlights the sensitivity of biological targets to the spatial arrangement of this bulky and electronegative group.

Analysis of the Methoxy (B1213986) Group's Contribution to Molecular Interactions and Activity

The methoxy (-OCH3) group at the 2-position of the benzamide ring also plays a pivotal role in defining the molecule's biological and physicochemical properties. As an electron-donating group, it can influence the electronic character of the aromatic ring, albeit in opposition to the electron-withdrawing trifluoromethyl group. This electronic interplay can fine-tune the molecule's interaction with its biological target.

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding site of a protein. nih.gov The position of the methoxy group is critical for its ability to engage in such interactions. Studies on various methoxy-substituted bioactive compounds have repeatedly shown that the positioning of the methoxy group can dramatically alter biological activity by orders of magnitude. For example, in a study of substituted N-benzimidazole-derived carboxamides, the number and position of methoxy and hydroxy groups on the phenyl ring were found to be critical for their antiproliferative and antioxidative activities. nih.gov

The steric bulk of the methoxy group at the ortho position can also influence the conformation of the benzamide molecule, potentially locking it into a specific orientation that is favorable for binding to its target. This conformational constraint can enhance binding affinity and selectivity.

Investigation of Positional Isomerism and Substituent Effects on Biological Profiles

Swapping the positions of the substituents to create, for example, 3-Methoxy-2-(trifluoromethyl)benzamide, would significantly alter the molecule's electronic and steric landscape. The electron-donating methoxy group would now be adjacent to the electron-withdrawing trifluoromethyl group, leading to a different charge distribution on the aromatic ring. This, in turn, would affect its potential interactions with a biological target.

Furthermore, moving the trifluoromethyl group to other positions, such as the 4- or 5-position, while retaining the 2-methoxy group, would also be expected to have a profound impact on activity. The steric hindrance and the electronic influence of the -CF3 group would be altered, potentially leading to different binding modes and potencies.

The following table illustrates hypothetical positional isomers and the anticipated changes in their properties based on general medicinal chemistry principles:

CompoundKey Feature ChangesExpected Impact on Biological Profile
This compound Ortho-methoxy, meta-trifluoromethyl.Specific conformational constraints and electronic distribution.
3-Methoxy-2-(trifluoromethyl)benzamide Meta-methoxy, ortho-trifluoromethyl.Altered electronic interplay and steric hindrance around the amide bond.
2-Methoxy-4-(trifluoromethyl)benzamide Ortho-methoxy, para-trifluoromethyl.Different dipole moment and potential for new interactions at the para-position.
2-Methoxy-5-(trifluoromethyl)benzamide Ortho-methoxy, meta-trifluoromethyl.Similar electronic influence to the 3-CF3 isomer but different spatial arrangement.

This table is illustrative and based on general principles; actual biological activities would require experimental validation.

Rational Design and Synthesis of Substituted Benzamide Analogs for Research Exploration

The rational design of analogs of this compound is guided by the SAR data and an understanding of the key molecular interactions. The goal is to optimize the compound's properties, such as potency, selectivity, and pharmacokinetic profile.

One common strategy in rational design is bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. For instance, the methoxy group could be replaced with other small alkoxy groups, a hydroxyl group, or even a small halogen to probe the importance of its size, hydrogen bonding capacity, and electronic influence. Similarly, the trifluoromethyl group could be replaced with other electron-withdrawing groups like a nitro group or a cyano group to assess the necessity of its specific steric and electronic properties.

The synthesis of these analogs typically involves multi-step reaction sequences. A common approach is the coupling of a substituted benzoic acid with an appropriate amine. For example, 2-methoxy-3-(trifluoromethyl)benzoic acid can be activated to its acid chloride or coupled directly with an amine using a suitable coupling agent to form the desired benzamide. The synthesis of the substituted benzoic acid precursor itself can be a complex process, often requiring specific starting materials and reaction conditions to achieve the desired substitution pattern. mdpi.com

The following table provides examples of rationally designed analogs and the rationale behind their design:

Analog StructureDesign RationalePotential Research Application
2-Ethoxy-3-(trifluoromethyl)benzamideTo investigate the effect of a slightly larger alkoxy group on activity and metabolism.Probing the steric tolerance of the binding pocket.
2-Hydroxy-3-(trifluoromethyl)benzamideTo introduce a hydrogen bond donor and evaluate its impact on binding.Exploring new interactions with the target protein.
2-Methoxy-3-(pentafluoroethyl)benzamideTo increase lipophilicity and steric bulk of the electron-withdrawing group.Enhancing membrane permeability and potency.
2-Methoxy-3-chlorobenzamideTo replace the trifluoromethyl group with a smaller electron-withdrawing group.Assessing the importance of the size of the substituent at the 3-position.

Pharmacophore Modeling and Ligand-Based Design Strategies

In the absence of a known 3D structure of the biological target, ligand-based design strategies such as pharmacophore modeling are invaluable tools. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific target. nih.gov

For a series of active this compound analogs, a pharmacophore model could be developed by identifying common chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, and their spatial relationships. This model would typically include a hydrophobic feature corresponding to the trifluoromethyl group, a hydrogen bond acceptor for the methoxy group, and another hydrogen bond acceptor/donor for the amide moiety, all arranged in a specific 3D geometry.

Once a statistically validated pharmacophore model is generated, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules with different chemical scaffolds but the same essential pharmacophoric features. nih.govresearchgate.netpharmacophorejournal.com This approach, known as virtual screening, can significantly accelerate the discovery of new lead compounds.

The development of a 3D-QSAR (Quantitative Structure-Activity Relationship) model can further refine the understanding of the SAR. 3D-QSAR models correlate the biological activity of a set of compounds with their 3D properties, such as steric and electrostatic fields. These models can provide a more detailed picture of the structural requirements for activity and can be used to predict the potency of newly designed analogs.

In Vitro Biological Evaluation and Mechanistic Insights into 2 Methoxy 3 Trifluoromethyl Benzamide Research

Investigation of Anticancer Activities in Cellular Models and Target Identification Research

The anticancer potential of compounds containing the trifluoromethyl group has been a subject of significant research interest. The inclusion of a trifluoromethyl group can enhance properties like lipophilicity and metabolic stability, potentially improving pharmacological activity. nih.govnih.gov Studies on various trifluoromethyl-containing molecules have demonstrated their efficacy against a range of human cancer cell lines.

For instance, research on isoxazole-based molecules has shown that the presence of a trifluoromethyl moiety can significantly enhance anticancer activity. nih.govrsc.org One such trifluoromethylated isoxazole, compound 2g , exhibited an IC₅₀ value of 2.63 µM against the MCF-7 human breast cancer cell line, which was nearly eight times more potent than its non-trifluoromethylated counterpart (IC₅₀ = 19.72 µM). nih.govrsc.org Similarly, novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been evaluated for their antiproliferative activity. Compound 3b from this class was identified as the most active, showing notable cytotoxic effects against melanoma cell lines A375 (IC₅₀ = 25.4 µM) and C32 (IC₅₀ = 24.4 µM). nih.gov

While direct studies on 2-Methoxy-3-(trifluoromethyl)benzamide are limited in the provided context, the activity of related structures suggests a potential avenue for investigation. The methoxy (B1213986) group, for its part, has been shown to influence the cytotoxic activity of various compounds. mdpi.commdpi.com For example, some 1,3,4-thiadiazole (B1197879) derivatives with a 3-methoxyphenyl (B12655295) substituent have shown activity against the MCF-7 cell line. mdpi.com The combination of both the methoxy and trifluoromethyl groups on a benzamide (B126) scaffold suggests that these compounds may interact with key biological targets in cancer cells, such as protein kinases, potentially leading to the inhibition of cell proliferation and the induction of apoptosis. researchgate.netontosight.ai

Antiproliferative Activity of Structurally Related Trifluoromethyl Compounds
Compound ClassSpecific CompoundCancer Cell LineIC₅₀ (µM)Source
Trifluoromethylated Isoxazole2gMCF-7 (Breast)2.63 nih.govrsc.org
Thiazolo[4,5-d]pyrimidine3bA375 (Melanoma)25.4 nih.gov
Thiazolo[4,5-d]pyrimidine3bC32 (Melanoma)24.4 nih.gov

Antimicrobial and Antifungal Activity Assessment in Preclinical Studies

The investigation of novel antimicrobial and antifungal agents is critical in addressing the challenge of drug-resistant pathogens. Benzamide derivatives and compounds with methoxy groups have been explored for such properties. For example, the essential oil of Periploca sepium, which is predominantly composed of 2-hydroxy-4-methoxybenzaldehyde (B30951), has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. nih.gov This suggests that the methoxybenzaldehyde scaffold is a key contributor to its biological action. nih.gov

Specifically, 2-hydroxy-4-methoxybenzaldehyde showed inhibitory activity against Candida albicans with an IC₅₀ value of 99.99 µg/mL and against Staphylococcus aureus with an IC₅₀ of 84.12 µg/mL. nih.gov Furthermore, copolymers based on 2-methoxy-6-(4-vinylbenzyloxy)-benzylammonium hydrochloride have shown potent, broad-spectrum bactericidal activity against multidrug-resistant isolates, with Minimum Inhibitory Concentrations (MICs) as low as 0.6–1.2 µM. mdpi.com

While these findings relate to molecules sharing some structural motifs with this compound, direct preclinical studies assessing its specific antimicrobial and antifungal efficacy are not extensively detailed in the available literature. However, research into related structures, such as triazole-containing peptides, has shown that these compounds can disrupt fungal cell structures and interfere with essential biosynthetic pathways. mdpi.com The presence of a trifluoromethyl group in other molecular contexts has been associated with altered biological activity, but its specific contribution to antimicrobial or antifungal effects in benzamides requires further dedicated investigation.

Antimicrobial Activity of Structurally Related Methoxy Compounds
CompoundMicroorganismActivity MetricValueSource
2-Hydroxy-4-methoxybenzaldehydeCandida albicansIC₅₀99.99 µg/mL nih.gov
2-Hydroxy-4-methoxybenzaldehydeStaphylococcus aureusIC₅₀84.12 µg/mL nih.gov
Copolymer P7Various MDR BacteriaMIC0.6–1.2 µM mdpi.com

Enzyme Inhibition Studies, including Cholesteryl Ester Transfer Protein (CETP) and Protein Kinases

Trifluoromethylated benzamides have emerged as a significant class of compounds in the study of enzyme inhibition, particularly targeting Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to low-density lipoproteins (LDL), and its inhibition is a therapeutic strategy for managing cardiovascular disease. nih.govnih.govnajah.edu

A number of studies have synthesized and evaluated novel trifluoromethyl benzamides as CETP inhibitors. In one such study, a series of trifluoro-oxoacetamido benzamides demonstrated potent activity, with IC₅₀ values ranging from 1.24 µM down to 7.16 x 10⁻⁸ µM. najah.edu Another study on benzylamino benzamides containing a trifluoromethyl group also showed potential CETP inhibitory activity, with the most active compound having an IC₅₀ of 1.03 µM. nih.gov These findings underscore the importance of the trifluoromethyl-benzamide scaffold for effective CETP inhibition. nih.govsemanticscholar.orgscielo.br Molecular modeling in these studies suggests that these inhibitors accommodate the CETP active site, where hydrophobic interactions play a predominant role in the formation of the ligand-CETP complex. nih.govnih.gov

In addition to CETP, protein kinases are another major class of enzymes targeted in drug discovery. nih.gov Dysregulation of protein kinases is a hallmark of many diseases, including cancer. researchgate.net While specific inhibitory data for this compound against a panel of protein kinases is not detailed, the general class of benzimidazole (B57391) derivatives has been explored for this purpose. For instance, certain benzimidazole derivatives have been shown to inhibit protein kinase CK1δ with nanomolar potency. mdpi.com The development of selective kinase inhibitors is an active area of research, with a focus on overcoming off-target effects. nih.govmdpi.com

CETP Inhibitory Activity of Trifluoromethyl Benzamide Derivatives
Compound SeriesRange of IC₅₀ Values (µM)Most Potent IC₅₀ (µM)Source
Trifluoro-oxoacetamido benzamides0.0000716 - 1.240.0000716 najah.edu
Benzylamino benzamidesNot specified1.03 nih.gov
Oxoacetamido-benzamidesNot specified0.96 semanticscholar.orgscielo.br

Modulation of Ion Channels, such as Voltage-Gated Potassium Channels

Voltage-gated potassium (Kv) channels are crucial membrane proteins that regulate neuronal excitability and other physiological processes. nih.govmdpi.com The modulation of these channels by small molecules is a significant area of therapeutic research. rsc.org The Kv channel family is highly diverse, comprising 40 members across 12 subfamilies, and their dysfunction is linked to various diseases. mdpi.combioworld.com

The modulation of Kv channels can involve either blocking or enhancing their activity. For example, certain marine toxins act as potent blockers of specific Kv channel subtypes. mdpi.com Conversely, compounds known as Kv7 activators, or openers, have been developed for conditions like epilepsy. rsc.org The mechanism of modulation often involves direct interaction with the channel's voltage-sensing domain or its pore domain, altering the kinetics of channel gating. nih.gov

While the broad field of Kv channel modulation is well-established, specific research detailing the direct effects of this compound on voltage-gated potassium channels is not prominent in the available literature. The potential for this compound to interact with Kv or other ion channels remains an area for future investigation, particularly given that ion channels are increasingly recognized as important targets in various pathologies, including cancer. nih.gov

Receptor Binding Affinity and Downstream Signaling Pathway Research

The benzamide scaffold is a well-known pharmacophore that interacts with various receptors, most notably dopamine (B1211576) receptors. Research into structurally related compounds provides insights into the potential receptor binding profile of this compound.

A study of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides identified these molecules as high-affinity and selective ligands for the central nervous system's dopamine D2 receptors. nih.gov The (fluoroethyl)- and (fluoropropyl)salicylamides from this series were found to be approximately five times more potent than the corresponding benzamides in inhibiting the binding of a known D2 receptor ligand. nih.gov This suggests that the combination of methoxy and fluoroalkyl groups on the benzamide ring is favorable for D2 receptor affinity. nih.gov

Given these findings, it is plausible that this compound could also exhibit affinity for dopamine receptors or other G protein-coupled receptors. Interaction with the D2 receptor would typically lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling pathways involving protein kinase A (PKA) and various ion channels. However, without direct binding studies, the specific receptor interaction profile and the impact on downstream signaling pathways for this compound remain speculative.

Exploration of Biological Properties Related to Melanin (B1238610) Affinity in Fluorinated Benzamides

A significant area of research for fluorinated and methoxy-substituted benzamides is their high affinity for melanin. This property has been leveraged to develop radiolabeled benzamides as imaging agents for the diagnosis of melanoma, a type of skin cancer characterized by melanin production. nih.gov

Numerous radioiodinated and radiofluorinated benzamide analogs have been developed and shown to accumulate in melanoma tumors. nih.gov For example, a study on 4-¹¹C-Methoxy N-(2-diethylaminoethyl) benzamide (4-¹¹C-MBZA) demonstrated its potential as a PET imaging probe. nih.gov In vitro binding studies showed significantly higher binding of 4-¹¹C-MBZA to B16F1 melanoma cells (6.41%) compared to non-melanoma breast epithelial and cancer cells (1.51% and 0.30%, respectively). nih.gov

Biodistribution studies in mice with melanoma xenografts revealed a rapid and high uptake of radioactivity in the tumor, reaching 8.13% of the injected dose per gram at 60 minutes post-injection. nih.gov This high tumor uptake, combined with low accumulation in other tissues, resulted in clear tumor delineation on PET images. nih.gov The affinity of these compounds for melanin is a key factor driving this tumor-specific accumulation. While this research focuses on isomers and analogs, it strongly indicates that the core structure, including the methoxy and halogen (in this case, fluorine via the trifluoromethyl group) substitutions on the benzamide ring, is critical for melanin targeting.

Computational Chemistry and Molecular Modeling Approaches in 2 Methoxy 3 Trifluoromethyl Benzamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. epstem.net These methods are used to determine the electronic structure, molecular geometry, and reactivity of 2-Methoxy-3-(trifluoromethyl)benzamide.

Key applications and research findings include:

Geometry Optimization: DFT methods, such as B3LYP, are used to calculate the most stable three-dimensional conformation of the molecule by finding the lowest energy state. epstem.net This optimized structure provides accurate bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculations can determine crucial electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. epstem.net A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution across the molecule. epstem.net These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are crucial for predicting how the molecule will interact with biological targets like proteins.

Spectroscopic Analysis: Quantum chemical calculations can predict spectroscopic data, such as 1H-NMR and 13C-NMR chemical shifts and infrared (IR) vibrational frequencies. epstem.netepstem.net These theoretical predictions can be compared with experimental data to confirm the molecule's structure.

Table 1: Parameters from Quantum Chemical Calculations
ParameterInformation ProvidedRelevance to this compound
Optimized GeometryProvides the most stable 3D structure, including bond lengths and angles.Essential for understanding the molecule's shape and for subsequent docking studies.
HOMO-LUMO Energy GapIndicates chemical reactivity and stability.Predicts the molecule's propensity to engage in chemical reactions.
Molecular Electrostatic Potential (MEP)Maps electron density to identify sites for electrophilic and nucleophilic attack.Helps predict non-covalent interactions with protein targets.
Mulliken Atomic ChargesCalculates the partial charge on each atom in the molecule. epstem.netProvides insight into the molecule's polarity and intermolecular interactions.

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. biointerfaceresearch.com For this compound, docking simulations are crucial for identifying potential biological targets and understanding the molecular basis of its activity.

The process involves:

Target Selection: A protein of interest (e.g., an enzyme or receptor) is chosen based on a therapeutic hypothesis. The 3D structure of this protein is obtained from databases like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of this compound is generated and optimized.

Docking Simulation: Using software like AutoDock Vina or MOE, the ligand is placed into the binding site of the protein, and various conformations and orientations are sampled. mdpi.comuobaghdad.edu.iq

Scoring and Analysis: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. mdpi.com The pose with the best score is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-alkyl interactions, between the ligand and amino acid residues in the protein's active site. biointerfaceresearch.comresearchgate.net

In studies of similar benzamide (B126) derivatives, molecular docking has been used to identify potent inhibitors of targets like HIV-1 Viral Infectivity Factor (Vif) and bacterial DNA gyrase. nih.govnih.gov Such studies reveal that specific substitutions on the benzamide scaffold can significantly alter binding affinity and biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. researchgate.net

For the this compound-protein complex predicted by docking, an MD simulation would:

Assess the stability of the binding pose over a set period (e.g., nanoseconds).

Analyze the flexibility of different parts of the protein and ligand.

Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

Observe how water molecules and ions in the environment influence the binding interaction. researchgate.net

MD simulations can validate the stability of docked ligands in the binding site, confirming them as potential inhibitors for further study. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net

To develop a QSAR model for analogs of this compound, the following steps are taken:

A dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC50 values) is compiled.

For each compound, a set of molecular descriptors (physicochemical, topological, electronic) is calculated.

Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates the descriptors with the observed activity. researchgate.net

The model is validated to ensure its statistical significance and predictive power. researchgate.net

The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds. Studies on related 2-methoxy benzanilides have shown that features like hydrogen bond donors, aromaticity, and aliphatic character are important for antimycobacterial activity. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Lead Optimization

A compound's efficacy as a drug depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico tools are widely used to predict these properties early in the research process to identify candidates with favorable drug-like characteristics.

For this compound, ADME prediction tools like SwissADME can estimate:

Lipophilicity (LogP): Predicts the compound's solubility in lipids versus water, affecting its absorption and distribution.

Water Solubility (LogS): Crucial for formulation and bioavailability.

Gastrointestinal (GI) Absorption: Predicts how well the compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates if the compound is likely to enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions. rjpponline.org

Drug-likeness: Evaluates the compound based on established filters like Lipinski's Rule of Five, which assesses properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. nih.gov

Table 2: Predicted ADME and Physicochemical Properties
Property/RulePredicted Value/StatusSignificance
Molecular FormulaC9H8F3NO2Basic chemical identity.
Molecular Weight219.16 g/molAdheres to Lipinski's rule (<500).
LogP~1.5 - 2.5 (Estimated)Indicates good balance of solubility for potential oral absorption.
Hydrogen Bond Donors1 (from -NH2)Adheres to Lipinski's rule (≤5).
Hydrogen Bond Acceptors3 (from O=C, O-CH3)Adheres to Lipinski's rule (≤10).
GI AbsorptionHigh (Predicted)Suggests good potential for oral bioavailability.
BBB PermeantYes (Predicted)Indicates potential for activity in the central nervous system.

Note: The values in this table are illustrative predictions based on the compound's structure and general ADME models. Actual experimental values may vary.

Virtual Screening Methodologies for Novel Ligand Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. chemrxiv.org If this compound is identified as a "hit" compound with interesting activity, it can serve as a starting point for identifying novel ligands.

Two main approaches are used:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. Large compound databases are docked into the protein's active site, and compounds are ranked based on their predicted binding affinity. chemrxiv.org This can identify diverse chemical scaffolds that bind to the target.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method uses the structure of a known active ligand, like this compound. The library is searched for molecules with similar shapes, sizes, or pharmacophoric features (the spatial arrangement of essential interaction points).

These screening methodologies can efficiently filter millions of compounds down to a manageable number for experimental testing, significantly accelerating the discovery of new lead molecules. nih.govresearchgate.net

Advanced Characterization Techniques for 2 Methoxy 3 Trifluoromethyl Benzamide in Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental tools for elucidating the molecular structure of 2-Methoxy-3-(trifluoromethyl)benzamide by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. This would include a singlet for the methoxy (B1213986) (-OCH₃) protons, signals in the aromatic region for the three protons on the benzene (B151609) ring, and two broad signals for the amide (-CONH₂) protons. The coupling patterns and chemical shifts of the aromatic protons would confirm the 1,2,3-substitution pattern.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the amide, the carbons of the benzene ring (with some signals showing splitting due to coupling with the fluorine atoms), the methoxy carbon, and the carbon of the trifluoromethyl group, which typically appears as a quartet.

¹⁹F NMR: The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl (-CF₃) group. It is expected to show a single sharp signal, as all three fluorine atoms are chemically equivalent.

Table 1: Predicted NMR Spectroscopic Data for this compound

Technique Expected Chemical Shifts (ppm) Key Structural Information
¹H NMR ~3.9 (s, 3H, -OCH₃)~7.2-7.8 (m, 3H, Ar-H)~7.5-8.0 (br s, 2H, -NH₂)Confirms presence of methoxy, aromatic, and amide protons.
¹³C NMR ~56 (-OCH₃)~120-160 (Ar-C)~123 (q, -CF₃)~168 (-C=O)Identifies all unique carbon environments, including the carbonyl and CF₃ carbons.
¹⁹F NMR ~ -62 to -64 (s, 3F)Confirms the presence of the trifluoromethyl group.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H StretchAmide (-CONH₂)3100 - 3500 (two bands)
C-H Stretch (aromatic)Benzene Ring3000 - 3100
C-H Stretch (aliphatic)Methoxy (-OCH₃)2850 - 3000
C=O StretchAmide (Amide I band)1650 - 1690
C=C StretchBenzene Ring1450 - 1600
C-F StretchTrifluoromethyl (-CF₃)1100 - 1350 (strong, multiple bands)
C-O StretchMethoxy Ether1000 - 1250

Mass Spectrometry (MS) Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₈F₃NO₂), the molecular weight is 219.16 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also offer further structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If a suitable single crystal of this compound can be grown, this method can provide definitive information on its solid-state conformation, including bond lengths, bond angles, and torsional angles.

Chromatographic and Electrophoretic Techniques for Purity and Identity Confirmation

Chromatographic and electrophoretic methods are essential for separating this compound from starting materials, byproducts, or impurities, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of non-volatile compounds. A reversed-phase method, likely using a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. The compound would be detected by a UV detector, and its purity would be calculated from the relative area of its corresponding peak.

Gas Chromatography (GC): GC can be used if the compound is thermally stable and sufficiently volatile. It separates compounds based on their boiling points and interactions with the stationary phase. The identity of the compound can be confirmed by comparing its retention time to that of a known standard.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of a chemical reaction and for preliminary purity checks. The retention factor (Rf) value of the compound on a specific stationary phase with a given mobile phase serves as a qualitative identifier.

Electrophoretic Techniques: Techniques like Capillary Electrophoresis (CE) are less commonly used for small, neutral molecules. However, methods such as Micellar Electrokinetic Chromatography (MEKC), a variant of CE, could be employed to separate this compound from charged or neutral impurities.

Advanced Analytical Techniques for Trace Analysis and Metabolite Identification

To detect and quantify this compound at very low concentrations or to identify its metabolites in complex biological matrices, highly sensitive and selective hyphenated techniques are required.

Trace Analysis: Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice for trace analysis. These methods combine the separation power of chromatography with the high sensitivity and selectivity of mass spectrometry. By using modes like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), it is possible to detect and quantify the compound at parts-per-billion (ppb) or even lower levels in samples such as plasma or environmental water.

Metabolite Identification: Understanding the metabolic fate of a compound is crucial in many areas of research. A common approach involves incubating this compound with liver microsomes or hepatocytes in vitro. nih.gov The resulting mixture is then analyzed using High-Resolution Mass Spectrometry, often coupled with liquid chromatography (LC-HRMS), using instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers. nih.gov Potential metabolites are identified by searching for specific mass shifts corresponding to common metabolic transformations.

Table 3: Potential Metabolic Transformations of this compound

Metabolic Reaction Description Mass Change (Da)
O-Demethylation Removal of the methyl group from the methoxy ether.-14.01565
Aromatic Hydroxylation Addition of a hydroxyl (-OH) group to the benzene ring.+15.99491
Amide Hydrolysis Cleavage of the amide bond to form the corresponding carboxylic acid.+1.00782
Glucuronidation Conjugation with glucuronic acid (often on a hydroxyl group).+176.03209

Future Research Directions and Translational Opportunities for 2 Methoxy 3 Trifluoromethyl Benzamide

Design and Synthesis of Next-Generation Benzamide (B126) Scaffolds with Enhanced Selectivity

The benzamide core is a "privileged structure" in medicinal chemistry, found in a wide array of therapeutic agents. researchgate.netnih.gov Future efforts can focus on the rational design and synthesis of novel analogs of 2-Methoxy-3-(trifluoromethyl)benzamide to enhance selectivity and potency for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the parent scaffold. mdpi.com

Key strategies for designing next-generation scaffolds include:

Modification of the Benzamide Ring: Introducing or altering substituents on the phenyl ring can modulate electronic properties and steric interactions with the target protein. For instance, the position and nature of substituents can be varied to optimize binding affinity and selectivity, as demonstrated in the development of benzamide-based histone deacetylase (HDAC) inhibitors. tandfonline.com

Amide N-Substitution: The amide nitrogen offers a straightforward point for derivatization. Attaching various aliphatic, aromatic, or heterocyclic moieties can explore new binding pockets and significantly alter the compound's pharmacological profile. This approach has been used to develop benzamides with potential applications in neurodegenerative diseases like Alzheimer's. mdpi.com

Scaffold Hopping: Replacing the central benzamide core with bioisosteric rings while retaining key pharmacophoric features (like the trifluoromethyl and methoxy (B1213986) groups) can lead to novel chemotypes with improved properties, such as enhanced cell permeability or reduced off-target effects. acs.org

Synthetic strategies would likely involve multi-step processes, often beginning with functionalized benzoic acids. Amide bond formation is a crucial step, which can be achieved through various coupling reactions. mdpi.comnih.gov The synthesis of trifluoromethyl-containing compounds often requires specialized reagents and techniques. researchgate.net

Modification StrategyRationalePotential Target ClassExample from Related Scaffolds
Varying substituents on the phenyl ringTo optimize electronic and steric interactions, improving binding affinity and selectivity.Kinases, GPCRs, Ion ChannelsDevelopment of selective SIRT2 inhibitors involved extensive modification of the benzamide core. nih.gov
Introducing flexible or rigid linkers at the amide nitrogenTo explore different binding pockets and improve pharmacokinetic properties.HDACs, CholinesterasesBenzamide derivatives with N-benzyl groups showed potent inhibition of butyrylcholinesterase (BChE). mdpi.com
Bioisosteric replacement of the amide bondTo enhance metabolic stability and alter hydrogen bonding capacity.Proteases, TransferasesReplacing linkers in PD-1/PD-L1 inhibitors led to potent benzamide derivatives. nih.gov
Conjugation with other pharmacophoresTo create hybrid molecules with dual-action mechanisms or improved targeting.HDACs, DNAHybrid molecules of benzamides and peptides have been synthesized as novel HDAC inhibitors. nih.gov

Investigation of Synergistic Effects in Combination Research Models

The therapeutic potential of this compound analogs could be significantly enhanced when used in combination with other agents. Investigating synergistic effects in preclinical research models is a critical step towards translational application, particularly in complex diseases like cancer or neurodegenerative disorders.

Future research in this area should focus on:

Oncology Models: Benzamide derivatives, such as HDAC inhibitors, are known to sensitize cancer cells to chemotherapy and radiation. Combination studies could explore the synergy between a novel this compound analog and standard-of-care cytotoxic drugs, targeted therapies (e.g., kinase inhibitors), or immune checkpoint inhibitors. nih.gov The goal would be to achieve greater efficacy, overcome drug resistance, or reduce toxicity by using lower doses of each agent.

Neurodegenerative Disease Models: In models of Alzheimer's or Huntington's disease, combining a novel benzamide derivative with neuroprotective agents or drugs that target different pathological pathways (e.g., anti-amyloid or anti-tau agents) could provide a multi-faceted therapeutic approach. nih.gov

Infectious Disease Models: Certain benzamide sulfonamides have shown promise as inhibitors of microbial enzymes like carbonic anhydrase. researchgate.net Combination studies with existing antibiotics could reveal synergistic effects that combat bacterial resistance.

The design of these studies would involve in vitro assays using relevant cell lines followed by in vivo experiments in animal models to confirm the synergistic interactions and elucidate the underlying mechanisms.

Therapeutic AreaPotential Combination AgentRationale for SynergyResearch Model
OncologyImmune Checkpoint Inhibitors (e.g., anti-PD-1)Enhance anti-tumor immunity by modulating the tumor microenvironment. nih.govCo-culture of immune cells and tumor cells; syngeneic mouse tumor models.
Neurodegenerative DiseaseCholinesterase Inhibitors (e.g., Donepezil)Target multiple pathological pathways (e.g., enzymatic activity and protein aggregation). mdpi.comNeuronal cell lines expressing pathogenic proteins; transgenic mouse models.
Bacterial InfectionsBeta-lactam antibioticsInhibit bacterial growth through complementary mechanisms, potentially overcoming resistance.In vitro checkerboard assays; animal models of infection.

Exploration of Novel Biological Targets and Therapeutic Areas

The benzamide scaffold is highly versatile, with derivatives showing activity against a wide range of biological targets including G-protein coupled receptors, enzymes, and ion channels. researchgate.netnih.govvalpo.edu The specific substitution pattern of this compound suggests that it and its derivatives could interact with novel targets, opening up new therapeutic avenues.

A systematic exploration of new targets could involve:

High-Throughput Screening (HTS): Screening a library of this compound analogs against large panels of enzymes (e.g., kinases, proteases, deacetylases) and receptors can rapidly identify potential biological targets.

Phenotypic Screening: This approach involves testing compounds in cell-based models of disease to identify molecules that produce a desired phenotypic change, without a priori knowledge of the target. Subsequent target deconvolution studies can then identify the mechanism of action.

Computational Approaches: In silico methods such as molecular docking and pharmacophore modeling can be used to predict the binding of this compound derivatives to the structures of known proteins. researchgate.net This can prioritize targets for experimental validation.

Potential new therapeutic areas for this scaffold could extend beyond the traditional roles of benzamides. For example, substituted benzamides have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP) for dyslipidemia, carbonic anhydrase for glaucoma, and acetylcholinesterase for Alzheimer's disease. nih.govnih.gov The anti-fatigue effects of some benzamide compounds have also been noted. nih.gov

Development of Research Probes and Tool Compounds for Mechanistic Studies

To fully understand the biological activity of any novel compound derived from this compound, the development of chemical probes and tool compounds is essential. These specialized molecules are designed to study the mechanism of action, identify binding partners, and validate targets in a biological system. nih.gov

Future research should include the synthesis of:

Affinity-Based Probes: By incorporating a reactive group or a tag such as biotin (B1667282) onto the this compound scaffold, these probes can be used to covalently label or pull down their protein targets from cell lysates. This is a powerful method for target identification.

Fluorescent Probes: Attaching a fluorophore to the scaffold allows for the visualization of the compound's subcellular localization and its interaction with target proteins in living cells using techniques like fluorescence microscopy.

"Clickable" Probes: The introduction of a bio-orthogonal handle, such as an alkyne or azide (B81097) group, allows the probe to be "clicked" to a reporter tag (e.g., biotin or a fluorophore) after it has interacted with its target in a complex biological environment. nih.gov This two-step approach minimizes steric hindrance from the tag during initial binding.

These tool compounds would be invaluable for confirming target engagement, quantifying target occupancy in cells, and elucidating the downstream effects of target modulation, thereby providing a deeper understanding of the compound's biological function. nih.govmdpi.com

Q & A

How can researchers optimize the synthesis of 2-Methoxy-3-(trifluoromethyl)benzamide to improve yield and purity?

Methodological Answer:
Optimization involves selecting appropriate coupling agents (e.g., pivaloyl chloride for activating intermediates) and controlling reaction conditions (temperature, solvent polarity). For example, using sodium carbonate as a base in dichloromethane can enhance nucleophilic substitution efficiency. Hazard analysis, including decomposition risks (DSC monitoring) and mutagenicity screening (Ames testing), is critical for safe scale-up .

What advanced spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 19F^{19}\text{F} NMR identifies trifluoromethyl group environments, while 1H^{1}\text{H} NMR resolves methoxy and aromatic protons.
  • X-ray Crystallography: SHELX software (SHELXL/SHELXS) refines crystal structures to confirm stereochemistry and intermolecular interactions .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, as demonstrated for related trifluoromethyl benzamides .

How is SHELX software utilized in determining the crystal structure of benzamide derivatives?

Methodological Answer:
SHELX integrates tools for small-molecule refinement (SHELXL) and phase determination (SHELXD/SHELXE). For this compound, it resolves twinning or high-resolution data, enabling precise electron density mapping. Mercury CSD aids in visualizing hydrogen-bonding networks and packing motifs .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Fluorescence-based or radiometric assays to study interactions with targets like kinases or GPCRs.
  • Cell Viability Assays: MTT or ATP-luminescence assays in cancer cell lines, leveraging structural analogs’ cytotoxic profiles .
  • Mutagenicity Screening: Ames II testing to assess safety, as performed for anomeric amide derivatives .

How can researchers design structure-activity relationship (SAR) studies for trifluoromethyl-substituted benzamides?

Methodological Answer:

  • Functional Group Variation: Synthesize analogs with modified methoxy or trifluoromethyl positions.
  • Biological Profiling: Compare IC50_{50} values across analogs in target-specific assays (e.g., receptor binding).
  • Computational Docking: Use tools like AutoDock to predict binding poses, guided by crystallographic data from related benzamides .

What safety measures are critical when handling trifluoromethyl-substituted benzamides?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile intermediates (e.g., benzoyl chlorides).
  • PPE: Nitrile gloves and lab coats to prevent skin contact, given potential mutagenicity .
  • Storage: Dry, inert atmospheres (argon) to prevent decomposition, as seen in DSC studies .

What challenges arise in developing HPLC methods for benzamide derivatives, and how can they be addressed?

Methodological Answer:

  • Challenge: Co-elution of polar byproducts.
  • Solution: Gradient elution with C18 columns and trifluoroacetic acid (TFA) as an ion-pairing agent. Adjust pH to 2.5–3.0 to enhance peak symmetry, as validated for trifluoromethyl analogs .

How should stability and degradation pathways of this compound be investigated under various conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to heat (40–80°C), humidity (75% RH), and UV light. Monitor via HPLC-MS to identify hydrolytic (amide bond cleavage) or oxidative (trifluoromethyl group) degradation .
  • Kinetic Analysis: Arrhenius modeling to predict shelf-life under accelerated conditions .

Which computational approaches predict the reactivity or interaction of this compound with biological targets?

Methodological Answer:

  • Retrosynthesis Tools: AI-driven platforms (e.g., BenchChem’s Pistachio/Reaxys models) propose feasible synthetic routes and intermediate prioritization .
  • MD Simulations: GROMACS or AMBER to simulate protein-ligand dynamics, validated against crystallographic data from GlyT1-targeting benzamides .

How do structural analogs of this benzamide differ in their physicochemical properties?

Methodological Answer:

  • LogP Comparisons: Trifluoromethyl groups increase hydrophobicity (LogP ↑0.5–1.0) vs. methoxy substituents.
  • Thermal Stability: Differential scanning calorimetry (DSC) shows decomposition temperatures vary by 20–30°C between analogs, as seen in related compounds .

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